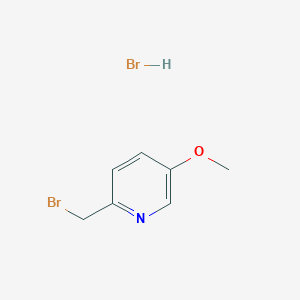

2-(Bromomethyl)-5-methoxypyridine hydrobromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDGBSBKPHSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-27-7 | |

| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis and characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the (CAS No: 2007919-27-7), a critical heterocyclic building block in medicinal chemistry and drug development.[1] This document details a robust two-step synthetic strategy, beginning with the free-radical bromination of 2-methyl-5-methoxypyridine, followed by hydrobromide salt formation. As a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding. It includes detailed protocols, safety considerations, and a full suite of analytical techniques for structural verification and quality control, including NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a reliable and well-documented procedure for obtaining this versatile reagent.

Introduction: A Versatile Heterocyclic Intermediate

Chemical Identity and Properties

This compound is a substituted pyridine derivative that serves as a potent alkylating agent. Its structure combines a reactive bromomethyl group with a methoxy-substituted pyridine core, making it an important intermediate for introducing the 5-methoxypyridin-2-ylmethyl moiety into larger, more complex molecules.[2] The hydrobromide salt form enhances the compound's stability and handling characteristics, presenting as a white to yellow solid.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(bromomethyl)-5-methoxypyridine;hydrobromide | [1] |

| CAS Number | 2007919-27-7 | [1] |

| Molecular Formula | C₇H₉Br₂NO | [1] |

| Molecular Weight | 282.96 g/mol | [1] |

| Appearance | White to Yellow Solid | [1] |

| InChI Key | IBPDGBSBKPHSMS-UHFFFAOYSA-N | [1] |

Significance in Medicinal Chemistry and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The title compound is a valuable building block due to its capacity to participate in nucleophilic substitution reactions, enabling the construction of ether, ester, and carbon-carbon bonds.[2] The 5-methoxypyridine motif is structurally related to moieties found in compounds like dextromethorphan, a widely used antitussive agent that also features a methoxy-substituted aromatic system.[3][4] The ability to readily introduce this specific framework makes this compound a compound of significant interest for the synthesis of novel therapeutic candidates.

Synthesis Methodology

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a two-step sequence starting from the commercially available 2-methyl-5-methoxypyridine. The strategy hinges on the selective bromination of the activated methyl group, followed by conversion to the hydrobromide salt for improved stability and ease of handling.

The key transformation is a free-radical bromination at the benzylic-like position of the pyridine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.[5] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)-5-methoxypyridine (Free Base)

-

Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-5-methoxypyridine (10.0 g, 81.2 mmol) and carbon tetrachloride (150 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (15.9 g, 89.3 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (0.67 g, 4.06 mmol, 0.05 eq) to the flask.

-

Scientist's Note: NBS is used as the brominating agent to maintain a low concentration of Br₂, favoring substitution at the methyl group over electrophilic addition to the pyridine ring. AIBN serves as a thermal radical initiator.[5]

-

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is initiated with a heat lamp or by maintaining the reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid using a Buchner funnel and wash it with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude 2-(Bromomethyl)-5-methoxypyridine free base from Step 1 in anhydrous diethyl ether (100 mL).

-

Precipitation: Cool the solution in an ice bath. Slowly bubble hydrogen bromide gas through the solution or add a 33% solution of HBr in acetic acid dropwise with vigorous stirring.

-

Scientist's Note: The hydrobromide salt is significantly less soluble in non-polar solvents like diethyl ether than the free base, causing it to precipitate upon formation. This provides an effective method of purification.

-

-

Isolation: A white or pale-yellow solid will precipitate. Continue the addition until no further precipitation is observed.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield this compound.

Reaction Mechanism: Free-Radical Halogenation

The bromination of the methyl group proceeds via a classic free-radical chain reaction mechanism consisting of three stages:

-

Initiation: The AIBN initiator thermally decomposes to form two cyanopropyl radicals and nitrogen gas. A cyanopropyl radical then abstracts a hydrogen from HBr (present in trace amounts or formed from NBS) to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-methoxypyridine to form a stabilized pyridyl-methyl radical and HBr.

-

This radical then reacts with a molecule of NBS to regenerate a bromine radical and form the desired product, 2-(Bromomethyl)-5-methoxypyridine.

-

-

Termination: The reaction is terminated when any two radical species combine.

Safety Precautions

All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Hazardous Chemicals:

-

This compound: Causes severe skin burns and eye damage and is harmful if swallowed.[1]

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider substituting with a safer solvent like acetonitrile if possible.

-

Hydrogen Bromide (HBr): Highly corrosive and toxic. Handle with extreme care.[6][7]

-

-

Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[6] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8] In case of inhalation, move to fresh air.[6] Seek immediate medical attention for any significant exposure.

Characterization and Quality Control

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of the final product.[9]

Caption: Analytical workflow for product validation.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for the free base, 2-(Bromomethyl)-5-methoxypyridine. The hydrobromide salt will show similar signals, with potential broadening of the pyridine proton peaks due to protonation.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.20 | d | H-6 |

| ~7.30 | dd | H-4 |

| ~7.20 | d | H-3 |

| ~4.50 | s | -CH₂Br |

| ~3.85 | s | -OCH₃ |

Rationale based on the spectrum of the related 2-bromo-5-methoxypyridine, which shows signals at 8.19, 7.42, 7.15, and 3.84 ppm for H-6, H-3, H-4, and -OCH₃ respectively.[10] The bromomethyl protons are expected in the typical range for benzylic bromides.

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C-5 |

| ~152.0 | C-2 |

| ~148.0 | C-6 |

| ~122.0 | C-3 |

| ~121.0 | C-4 |

| ~55.9 | -OCH₃ |

| ~32.0 | -CH₂Br |

Table 3: Expected FT-IR Spectroscopic Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1570, 1460 | Pyridine Ring C=C, C=N Stretch |

| ~1280, 1030 | Aryl Ether C-O-C Stretch |

| ~680 | C-Br Stretch |

Assignments are based on typical infrared absorption frequencies for these functional groups and data from similar structures.[10]

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 201/203 | [M]⁺ (Free Base) |

| 122 | [M - Br]⁺ |

| 92 | [M - Br - CH₂O]⁺ |

The molecular ion [M]⁺ will exhibit a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br), providing definitive evidence of the compound's bromination.[10][11]

References

-

The Royal Society of Chemistry. Support information. Available from: [Link]

-

PubChemLite. This compound (C7H8BrNO). Available from: [Link]

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

PubChem. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. Available from: [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

P&M-Invest. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available from: [Link]

-

ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available from: [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Data. Available from: [Link]

-

PubChem. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151. Available from: [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

- Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. US4291165A - Process for making 2-bromopyridine.

-

SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Wikipedia. Dextromethorphan. Available from: [Link]

-

PubChem. Dextromethorphan | C18H25NO | CID 5360696. Available from: [Link]

-

PharmaCompass. Dextromethorphan Hydrobromide (anhydrous). Available from: [Link]

-

PubChem. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025. Available from: [Link]

-

PubChem. Dextromethorphan hydrobromide monohydrate | C18H28BrNO2 | CID 5462351. Available from: [Link]

Sources

- 1. 2-(BROMOMETHYL)-5-METHOXYPYRIDINE HBR | 2007919-27-7 [sigmaaldrich.com]

- 2. innospk.com [innospk.com]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Unveiling of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide: A Technical Guide for Researchers

Introduction

2-(Bromomethyl)-5-methoxypyridine hydrobromide is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a substituted pyridine ring, makes it a valuable synthon for introducing the 5-methoxypyridin-2-ylmethyl moiety into a diverse range of molecular scaffolds. This guide provides an in-depth analysis of the spectral data of this compound, offering researchers a comprehensive reference for its identification, characterization, and quality control. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its effective utilization in complex synthetic pathways.

This document will delve into the theoretical underpinnings and practical interpretation of the spectral data, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first understand the molecular architecture of this compound. The structure consists of a pyridine ring substituted at the 2-position with a bromomethyl group and at the 5-position with a methoxy group. The pyridine nitrogen is protonated and forms an ionic bond with a bromide anion.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the pyridine nitrogen has a significant impact on the chemical shifts of the ring protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the methoxy protons. Due to the electron-withdrawing effect of the protonated nitrogen, the aromatic protons will be deshielded and appear at a lower field compared to the free base.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | d | H-6 |

| ~8.0 | dd | H-4 |

| ~7.5 | d | H-3 |

| ~4.8 | s | -CH₂Br |

| ~4.0 | s | -OCH₃ |

| ~13-15 | br s | N-H |

Note: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation and Causality:

-

Aromatic Protons (H-3, H-4, H-6): The protonation of the pyridine nitrogen significantly deshields the adjacent protons. This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring.[1] Consequently, the proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield. The coupling pattern (doublet for H-6 and H-3, and a doublet of doublets for H-4) arises from the spin-spin coupling between adjacent protons.

-

Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the bromine atom causes a downfield shift of this signal.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group will also appear as a singlet.

-

Pyridinium Proton (N-H): The proton attached to the nitrogen will likely appear as a broad singlet at a very downfield chemical shift, characteristic of acidic protons. Its broadness is due to chemical exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the protonation of the pyridine nitrogen will influence the chemical shifts of the carbon atoms in the ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-5 |

| ~148 | C-2 |

| ~145 | C-6 |

| ~125 | C-4 |

| ~115 | C-3 |

| ~57 | -OCH₃ |

| ~30 | -CH₂Br |

Note: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation and Causality:

-

Aromatic Carbons: The carbons of the pyridine ring will be deshielded due to the electron-withdrawing effect of the protonated nitrogen. The carbon attached to the electronegative methoxy group (C-5) and the carbon bearing the bromomethyl group (C-2) are expected to be significantly downfield.

-

Methoxy and Bromomethyl Carbons: The chemical shifts of the methoxy and bromomethyl carbons are in their expected regions.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridinium ring, the C-H bonds, the C-O bond, and the C-Br bond.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~2500 | N⁺-H stretch |

| 1630-1500 | Pyridinium ring C=C and C=N stretching |

| 1250-1200 | Aryl-O-CH₃ asymmetric stretch |

| 1050-1000 | Aryl-O-CH₃ symmetric stretch |

| 700-600 | C-Br stretch |

Interpretation and Causality:

-

N⁺-H Stretch: A broad and often complex absorption band in the region of 2500 cm⁻¹ is characteristic of the N⁺-H stretching vibration in pyridinium salts. This broadness is due to strong hydrogen bonding interactions.

-

Pyridinium Ring Vibrations: The formation of the pyridinium salt leads to changes in the aromatic ring vibrations compared to the free pyridine base.[2] The C=C and C=N stretching vibrations typically appear in the 1630-1500 cm⁻¹ region.

-

C-O and C-Br Stretches: The characteristic stretching vibrations for the methoxy group (C-O) and the bromomethyl group (C-Br) are expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For a salt like this compound, the mass spectrum will typically show the mass of the cation.

Expected Mass Spectrum:

The mass spectrum is expected to show a prominent peak corresponding to the cation, [C₇H₈BrNO]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Molecular Ion (Cation): m/z ≈ 201/203 ([M]⁺, where M is the cation)

-

Major Fragments:

-

Loss of Br: m/z ≈ 122

-

Loss of CH₂Br: m/z ≈ 108

-

Interpretation and Causality:

The fragmentation pattern in the mass spectrum can provide valuable structural information. The most likely fragmentation pathway involves the loss of the bromine radical to form a stable pyridinium-methyl cation. Further fragmentation can occur through the loss of the entire bromomethyl group.

Figure 3: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The spectral data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms and the electronic environment of the pyridine ring, which is significantly influenced by protonation. The IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides information on the molecular weight of the cation and its fragmentation pattern. This comprehensive spectral guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic intermediate.

References

-

Katcka, M., & Urbański, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12, 619-625. [Link]

-

Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2146. [Link]

Sources

physical and chemical properties of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

An In-depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. This compound has emerged as a significant reagent, valued for its dual reactivity conferred by the pyridine scaffold and the electrophilic bromomethyl group. This guide offers a comprehensive technical overview of its physical, chemical, and spectroscopic properties, providing field-proven insights into its handling, reactivity, and application. As a key building block, its utility spans the synthesis of novel pharmaceutical candidates and agrochemicals, making a thorough understanding of its characteristics essential for researchers aiming to leverage its synthetic potential.[1][2] This document serves as a detailed resource for professionals in drug development, offering both foundational data and practical protocols.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of reproducible science. The following section details the fundamental identifiers for this compound.

-

IUPAC Name: 2-(bromomethyl)-5-methoxypyridine;hydrobromide

-

CAS Number: 2007919-27-7

-

Molecular Formula: C₇H₉Br₂NO[3]

-

Molecular Weight: 282.96 g/mol [3]

Structural Identifiers:

The structure consists of a pyridine ring substituted at the 2-position with a bromomethyl group and at the 5-position with a methoxy group. The hydrobromide salt form indicates that the pyridine nitrogen is protonated and associated with a bromide counter-ion. This protonation enhances the compound's stability and can influence its solubility and reactivity.

Physicochemical Properties

The physical properties of a reagent are critical for designing experiments, ensuring proper storage, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Appearance | White to Yellow Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C, Inert atmosphere | [4] |

| Solubility | No data available. Expected to be soluble in polar protic solvents like methanol and water, and polar aprotic solvents like DMSO and DMF. | |

| Stability | Stable under recommended storage conditions. May be sensitive to moisture, strong bases, and strong oxidizing agents. | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. While a complete dataset for the title compound is not publicly available, the following data for closely related structures provides a strong basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data for the related compound 2-Bromo-5-methoxypyridine is presented below. For This compound , one would expect a characteristic singlet for the -CH₂Br protons (likely around 4.5-4.8 ppm) and downfield shifts for the aromatic protons due to the protonation of the pyridine nitrogen.

¹H and ¹³C NMR Data for 2-Bromo-5-methoxypyridine (CDCl₃) [6]

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.19 | d | 2.8 | H-6 | |

| 7.42 | d | 8.8 | H-3 | |

| 7.15 | dd | 8.8, 2.8 | H-4 | |

| 3.84 | s | - | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| 155.9 | C-5 | |

| 148.1 | C-6 | |

| 141.8 | C-2 | |

| 123.1 | C-3 | |

| 140.2 | C-4 | |

| 55.8 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of This compound would be characterized by vibrations corresponding to the aromatic ring, the C-O-C ether linkage, and the C-Br bond.

Characteristic IR Absorptions for 2-Bromo-5-methoxypyridine [6]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | ν(C-H) aromatic |

| ~1570, 1460 | ν(C=C), ν(C=N) |

| ~1280, 1030 | ν(C-O-C) |

| ~780 | ν(C-Br) |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio, confirming the molecular weight. For 2-(bromomethyl)-5-methoxypyridine , the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br).[6][7]

Predicted MS Data for 2-(bromomethyl)-5-methoxypyridine (Free Base) [7]

| m/z | Adduct |

| 201.98621 | [M+H]⁺ |

| 223.96815 | [M+Na]⁺ |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the electrophilic nature of the bromomethyl group, making it an excellent alkylating agent.

Core Reactivity: Nucleophilic Substitution

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. This is the cornerstone of its application in drug discovery.

-

N-Alkylation: Amines, anilines, and other nitrogen-containing heterocycles readily displace the bromide to form new C-N bonds. This reaction is fundamental for linking the pyridine core to other parts of a target molecule.

-

O-Alkylation: Alcohols and phenols can be converted to their corresponding ethers.

-

S-Alkylation: Thiols are excellent nucleophiles for this substrate, forming thioethers.

The methoxy group at the 5-position is an electron-donating group, which can subtly influence the reactivity of the pyridine ring but does not typically participate directly in the primary substitution reactions of the bromomethyl group.

Workflow for a Typical Nucleophilic Substitution

Sources

2-(Bromomethyl)-5-methoxypyridine hydrobromide CAS number and identifiers

An In-Depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate prized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromomethyl group on a pyridine core, renders it an exceptionally useful electrophilic building block for introducing the (5-methoxypyridin-2-yl)methyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its chemical identifiers, physicochemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. The following table summarizes the key identifiers and properties for this compound.

| Identifier | Value | Source |

| CAS Number | 2007919-27-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₉Br₂NO | [1][2] |

| Molecular Weight | 282.96 g/mol | [1][2] |

| PubChem CID | 92135039 | [2] |

| InChI Key | IBPDGBSBKPHSMS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=CN=C(C=C1)CBr.Br | [2] |

| Appearance | White to Yellow Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a multi-step process starting from a more readily available precursor, such as 5-methoxy-2-methylpyridine. The critical step involves a free-radical bromination of the methyl group.

Conceptual Synthesis Workflow

The transformation from 5-methoxy-2-methylpyridine to the target compound involves two key stages:

-

Radical Bromination: The benzylic-like methyl group is selectively halogenated. This is a classic application of a free-radical chain reaction. The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate; it maintains a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for minimizing side reactions, such as aromatic bromination. A radical initiator, like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the chain reaction upon heating or UV irradiation.

-

Hydrobromide Salt Formation: The resulting free base, 2-(bromomethyl)-5-methoxypyridine, is often unstable. Conversion to its hydrobromide salt by treatment with hydrogen bromide (HBr) significantly enhances its stability, shelf-life, and handling characteristics, precipitating it as a manageable solid.

Caption: Conceptual synthesis pathway for the target compound.

Section 3: Core Applications and Reactivity

The primary utility of this compound lies in its function as a potent alkylating agent. The C-Br bond in the bromomethyl group is polarized and susceptible to nucleophilic attack, making it an ideal electrophile for forming new carbon-heteroatom or carbon-carbon bonds.

Mechanism of Action: Nucleophilic Substitution

The compound readily participates in Sₙ2 (bimolecular nucleophilic substitution) reactions. A nucleophile (Nu⁻), such as an amine, thiol, or enolate, attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. The pyridine nitrogen can influence the reactivity of the side chain, and the methoxy group acts as an electron-donating group, affecting the overall electronic properties of the aromatic ring.

Caption: Generalized Sₙ2 reaction mechanism.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol describes a standard procedure for using the title compound to alkylate a primary amine, a common step in the synthesis of pharmaceutical leads.

Objective: To synthesize N-((5-methoxypyridin-2-yl)methyl)aniline.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add acetonitrile (100 mL), aniline (1.1 equivalents), and potassium carbonate (2.5 equivalents).

-

Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. Potassium carbonate is an inexpensive base used to neutralize the HBr from the salt and the HBr generated during the reaction, driving the equilibrium towards the product. An excess of base ensures the primary amine nucleophile remains deprotonated and reactive.

-

-

Reagent Addition: While stirring the mixture, add this compound (1.0 equivalent) portion-wise at room temperature.

-

Causality: Portion-wise addition helps to control any initial exotherm.

-

-

Reaction Execution: Attach a condenser to the flask and heat the mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-((5-methoxypyridin-2-yl)methyl)aniline.

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent and corrosive compound, strict adherence to safety protocols is mandatory.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]

-

Eye Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[3]

-

Skin and Body Protection: Wear a lab coat and, if handling large quantities, fire/flame resistant and impervious clothing.[3][4]

-

-

Handling and Engineering Controls:

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3][4]

-

-

Storage:

References

-

This compound - Acros Pharmatech. (URL: [Link])

-

2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem. (URL: [Link])

-

5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem. (URL: [Link])

Sources

mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in alkylation

An In-Depth Technical Guide to the Mechanism of Action of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide in Alkylation

Abstract

This compound is a versatile and highly reactive alkylating agent, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of a reactive bromomethyl group on a methoxy-substituted pyridine scaffold, allowing for the facile introduction of the 5-methoxypyridin-2-ylmethyl moiety onto a diverse range of nucleophiles. This guide provides an in-depth analysis of the core mechanism governing its alkylating activity, focusing on the bimolecular nucleophilic substitution (SN2) pathway. We will dissect the roles of the reagent's structural components, the critical influence of reaction conditions, and provide field-proven protocols for its application in N-, O-, and S-alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent with a comprehensive understanding of its chemical behavior.

Introduction to the Reagent

The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and provide a key vector for interacting with biological targets. The ability to functionalize the pyridine core is therefore of paramount importance. Alkylating agents like this compound serve as essential tools for this purpose, enabling the construction of complex molecular architectures.[1]

Profile of this compound

This reagent is the hydrobromide salt of 2-(bromomethyl)-5-methoxypyridine. The bromomethyl group (-CH₂Br) is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. The methoxy group (-OCH₃) at the 5-position and the nitrogen atom in the pyridine ring electronically influence the reactivity of this electrophilic center. It is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉Br₂NO | |

| Molecular Weight | 282.96 g/mol | N/A |

| Appearance | Crystalline Solid | N/A |

| InChI Key | IBPDGBSBKPHSMS-UHFFFAOYSA-N | |

| Primary Hazard | Corrosive, Irritant | [2] |

Core Mechanism of Action: The SN2 Pathway

The primary mechanism through which this compound effects alkylation is a bimolecular nucleophilic substitution (SN2) reaction .[3][4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, simultaneously displacing the bromide ion, which serves as an excellent leaving group.

The Electrophile and Nucleophile

-

The Electrophile: The carbon atom of the -CH₂Br group is the electrophilic center. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent bromine atom and the stabilizing influence of the pyridine ring on the reaction's transition state.

-

The Nucleophile: The reaction partner is a species with a lone pair of electrons or a region of high electron density. Common nucleophiles include amines (N-alkylation), alcohols and phenols (O-alkylation), and thiols (S-alkylation).[4][5][6][7]

The Critical Role of the Base

Since the reagent is a hydrobromide salt and the reaction generates an additional equivalent of HBr, a base is essential. The base performs two critical functions:

-

Neutralization: It neutralizes the hydrobromide salt of the starting material and the HBr produced during the reaction.

-

Activation of the Nucleophile: It deprotonates the nucleophile (e.g., R-OH to R-O⁻), significantly increasing its nucleophilicity and accelerating the rate of the SN2 attack.[6]

The choice of base is critical and depends on the acidity of the nucleophile. Weak bases like potassium carbonate (K₂CO₃) are often sufficient for acidic nucleophiles like phenols, while less acidic substrates such as aliphatic alcohols or secondary amines may require stronger bases.[5]

Mechanistic Visualization

The following diagram illustrates the concerted SN2 mechanism. The nucleophile attacks the methylene carbon, leading to a trigonal bipyramidal transition state, followed by the expulsion of the bromide leaving group.

Caption: General SN2 mechanism for alkylation.

Experimental Protocols and Field-Proven Insights

The following protocols are designed as robust starting points for common alkylation reactions. All reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions, such as hydrolysis of the alkylating agent.[5]

N-Alkylation of a Primary Amine

N-alkylation is a cornerstone transformation, but it is frequently complicated by over-alkylation, where the mono-alkylated product, a secondary amine, reacts further to form a tertiary amine.[3][5] The secondary amine can be more nucleophilic than the starting primary amine, making this a significant challenge.[6]

Causality Behind Experimental Choices:

-

Excess Amine: Using a large excess of the primary amine statistically favors the reaction of the alkylating agent with the more abundant starting material, suppressing the second alkylation step.[3]

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reagents and facilitate the SN2 mechanism.

-

Base: Potassium carbonate is a moderately strong base, sufficient for deprotonating the amine salt and neutralizing HBr without being overly reactive.

Caption: Standard workflow for N-alkylation of amines.

Protocol 1: N-Alkylation of Benzylamine

-

To a round-bottom flask under an inert atmosphere, add benzylamine (3.0 eq.), potassium carbonate (2.5 eq.), and anhydrous dimethylformamide (DMF, 0.2 M).

-

Stir the suspension at room temperature for 20 minutes to ensure the base is well-dispersed and the amine is deprotonated.

-

Add this compound (1.0 eq.) to the mixture.

-

Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude material by silica gel column chromatography to yield the desired N-(5-methoxy-pyridin-2-ylmethyl)benzylamine.

O-Alkylation of a Phenol

O-alkylation of phenols is generally more straightforward than N-alkylation due to the lack of over-reaction. The key is selecting a base strong enough to deprotonate the phenolic hydroxyl group.[4]

Causality Behind Experimental Choices:

-

Base: Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ for O-alkylation. The larger, more polarizable cesium ion results in a more "naked" and highly reactive phenoxide anion, accelerating the reaction (the "cesium effect").

-

Temperature: Room temperature is often sufficient due to the high reactivity of the phenoxide nucleophile.

Protocol 2: O-Alkylation of 4-Methoxyphenol

-

In a flask under an inert atmosphere, dissolve 4-methoxyphenol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous acetonitrile (0.2 M).

-

Stir the mixture for 15 minutes at room temperature.

-

Add a solution of this compound (1.1 eq.) in acetonitrile.

-

Stir at room temperature, monitoring by TLC. The reaction is often complete within 2-6 hours.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Redissolve the residue in dichloromethane, wash with 1M NaOH (to remove unreacted phenol) and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to provide the desired ether product, which may be further purified by chromatography or recrystallization if necessary.

S-Alkylation of a Thiol

Thiols are exceptionally potent nucleophiles, and their alkylations are typically rapid and high-yielding. The resulting thioether is also significantly less nucleophilic than the starting thiol, preventing over-alkylation.[7]

Causality Behind Experimental Choices:

-

Base: A mild base like potassium carbonate is usually sufficient due to the high acidity of the S-H bond compared to O-H or N-H bonds.

-

Temperature: These reactions often proceed quickly at or even below room temperature.

Protocol 3: S-Alkylation of Thiophenol

-

To a flask under an inert atmosphere, add thiophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add a solution of this compound (1.05 eq.) in THF.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the pure thioether.

Troubleshooting and Management of Side Reactions

Even with robust protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.

Common Experimental Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Insufficiently strong base; Poor solubility of reactants; Reaction temperature too low. | Switch to a stronger base (e.g., NaH for alcohols). Change to a more polar solvent (e.g., DMF, DMSO).[5] Increase reaction temperature incrementally. |

| Multiple Products (TLC) | Over-alkylation (amines); Competing elimination (E2) reaction. | Use a large excess of the amine nucleophile.[3] Use a less sterically hindered base; avoid excessive heat.[5] |

| Decomposition of Reagent | Presence of water leading to hydrolysis. | Ensure all reagents and solvents are strictly anhydrous. Use an inert atmosphere.[5] |

Competing Reaction Pathways

The primary off-target reaction is the hydrolysis of the bromomethyl group if water is present in the reaction medium, leading to the formation of the corresponding alcohol and consumption of the valuable alkylating agent.

Caption: Desired SN2 pathway vs. competing hydrolysis.

Conclusion

This compound is a powerful and reliable reagent for introducing the 5-methoxypyridin-2-ylmethyl group into organic molecules. Its reactivity is governed by a classic SN2 mechanism, the efficiency of which is highly dependent on the careful selection of base, solvent, and reaction temperature. By understanding the core mechanistic principles and potential side reactions, researchers can effectively troubleshoot and optimize conditions to achieve high yields for N-, O-, and S-alkylation. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this versatile synthetic building block.

References

-

Unit 13. Alkylation. Exercises 1 . e-education.psu.edu. Available at: [Link]

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis . Medium. Available at: [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com . PrepChem.com. Available at: [Link]

-

N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology - ResearchGate . ResearchGate. Available at: [Link]

-

Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Efficient base catalyzed alkylation reactions with aziridine electrophiles - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Molecular mechanism of the cytotoxic action of difunctional alkylating agents and of resistance to this action - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH . National Center for Biotechnology Information. Available at: [Link]

- CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. Google Patents.

-

2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules - Scribd . Scribd. Available at: [Link]

-

Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chem LibreTexts. Available at: [Link]

-

Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile. - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine Hydrobromide: Properties, Handling, and Analytical Considerations

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-methoxypyridine hydrobromide. This document synthesizes critical information regarding its chemical and physical properties, with a focus on solubility, stability, safe handling, and appropriate analytical methodologies. Given the limited availability of in-depth public data, this guide provides both established information and expert-recommended protocols for in-house characterization.

Introduction to this compound

This compound is a pyridine derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a methoxy-substituted pyridine ring, makes it a versatile reagent for introducing the 5-methoxypyridin-2-ylmethyl moiety into a target molecule. This is particularly relevant in the synthesis of novel pharmaceutical compounds and other complex organic structures. The hydrobromide salt form is often preferred for its crystalline nature and improved handling characteristics compared to the free base.

Key Chemical Properties:

| Property | Value | Source |

| CAS Number | 2007919-27-7 | [1] |

| Molecular Formula | C₇H₉Br₂NO | [1][2] |

| Molecular Weight | 282.96 g/mol | [1] |

| Appearance | White to Yellow Solid | |

| Purity | Typically >95% | [1] |

Solubility Profile: A Practical Approach

Quantitative public data on the solubility of this compound in various solvents is scarce. However, based on its structure as a hydrobromide salt, a general solubility profile can be predicted. The pyridinium bromide moiety suggests solubility in polar protic solvents, while the methoxy-substituted aromatic ring may confer some solubility in polar aprotic and, to a lesser extent, nonpolar organic solvents.

Predicted Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Likely Soluble | The ionic nature of the hydrobromide salt and the potential for hydrogen bonding with the pyridine nitrogen favor solubility. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderately Soluble to Soluble | The polarity of these solvents can solvate the salt, although likely less effectively than protic solvents. |

| Nonpolar (e.g., Toluene, Hexanes) | Sparingly Soluble to Insoluble | The high polarity of the salt is incompatible with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

Key Stability Considerations:

-

Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of 2-(hydroxymethyl)-5-methoxypyridine. This reaction is likely to be accelerated in the presence of water and at higher temperatures.

-

Oxidation: The pyridine ring and the methoxy group may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

-

Light Sensitivity: While not explicitly documented, similar aromatic bromides can be light-sensitive. It is prudent to store the compound protected from light.

-

Thermal Stability: The compound is noted to be heat-sensitive.[3] Decomposition at elevated temperatures is a possibility.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on supplier information:

-

Temperature: Store in a cool place, with refrigeration at 2-8°C being common practice.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]

Forced Degradation Studies Protocol

To proactively identify potential degradation products and pathways, forced degradation studies are essential.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis:

-

Analyze the stressed samples using a stability-indicating analytical method, typically HPLC or UPLC with a mass spectrometer (LC-MS).

-

The use of a mass spectrometer is crucial for the identification of unknown degradation products by comparing their mass-to-charge ratios with potential structures.

-

Quantify the remaining parent compound and any major degradants.

-

Caption: Conceptual workflow for forced degradation studies.

Analytical Methodologies

The accurate analysis of this compound is essential for quality control and for monitoring its stability.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound. A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the sensitive detection and identification of impurities and degradation products, LC-MS/MS is the method of choice.[6][7] This technique provides both chromatographic separation and mass spectral data, which is invaluable for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. Spectroscopic data for the related compound 2-Bromo-5-methoxypyridine can serve as a reference for peak assignments.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is classified as causing severe skin burns and eye damage.[3][9] It is also harmful if swallowed or inhaled.[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection (safety glasses or goggles), and a face shield when handling this compound.[4][10]

-

Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid the formation of dust.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]

Conclusion

This compound is a key synthetic intermediate with specific handling and storage requirements to ensure its integrity. While a comprehensive public dataset on its solubility and stability is lacking, this guide provides a framework for its safe and effective use. By employing the outlined experimental protocols, researchers can generate the necessary in-house data to confidently incorporate this reagent into their synthetic workflows. The principles of careful handling, appropriate storage, and robust analytical characterization are paramount to achieving reliable and reproducible results.

References

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H8BrNO). Retrieved from [Link]

- Rejman, D., & Svec, J. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design.

- Kumar, A., & Kumar, S. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 23-29.

- Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.

Sources

- 1. This compound [acrospharma.co.kr]

- 2. 2007919-27-7|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. capotchem.com [capotchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a key building block in medicinal chemistry. The document delves into the historical context of its development, details its synthesis through a multi-step process involving the preparation of the precursor 2-methyl-5-methoxypyridine and its subsequent side-chain bromination, and explores its applications in the synthesis of pharmacologically active compounds. The guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: A Versatile Pyridine Derivative in Medicinal Chemistry

Pyridine and its derivatives are among the most common nitrogen-containing heterocycles found in FDA-approved drugs, highlighting their significance in medicinal chemistry.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound has emerged as a valuable reagent, providing a reactive bromomethyl group for the introduction of a (5-methoxypyridin-2-yl)methyl moiety into a target molecule. This structural motif is of interest in the development of novel therapeutic agents. This guide will provide a detailed exploration of this compound, from its chemical synthesis to its role in the development of new medicines.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular, seminal publication, its development can be understood within the broader history of pyridine chemistry. The functionalization of pyridine rings has been a subject of intense research since the initial isolation of pyridine from coal tar.[2] The development of methods for the selective functionalization of substituted pyridines has been a key focus.

The synthesis of the target compound relies on established principles of organic chemistry, particularly the free-radical halogenation of benzylic C-H bonds. The use of N-Bromosuccinimide (NBS) for allylic and benzylic bromination, known as the Wohl-Ziegler reaction, has been a cornerstone of organic synthesis for decades.[3] The application of this reaction to methylpyridines (picolines) to introduce a reactive bromomethyl group is a logical extension of this methodology. Therefore, the "discovery" of this compound is more of an application of existing, powerful synthetic methods to a specific, valuable scaffold rather than a discovery of a novel reaction. Its importance is intrinsically linked to the utility of the (5-methoxypyridin-2-yl)methyl group in constructing biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Bromo-5-methoxypyridine, is provided in the table below. Data for the specific hydrobromide salt of the bromomethyl derivative is less commonly reported in standard databases.

| Property | Value | Source |

| Molecular Formula | C6H6BrNO | [4] |

| Molecular Weight | 188.02 g/mol | [4] |

| IUPAC Name | 2-bromo-5-methoxypyridine | [4] |

| CAS Number | 105170-27-2 | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the precursor, 2-methyl-5-methoxypyridine. This is followed by a selective side-chain bromination and subsequent formation of the hydrobromide salt.

Synthesis of the Precursor: 2-Methyl-5-methoxypyridine

There are several potential routes to synthesize 2-methyl-5-methoxypyridine. One common strategy involves the nucleophilic substitution of a leaving group at the 2-position of a pyridine ring with a methyl group, and the presence of a methoxy group at the 5-position. For instance, starting from 2-chloro-5-methoxypyridine, a methyl group can be introduced via cross-coupling reactions.

Another plausible route, which will be detailed here, involves the synthesis from 2-chloro-5-methylpyridine. This commercially available starting material can be converted to 2-methyl-5-methoxypyridine.

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies on 2-(Bromomethyl)-5-methoxypyridine hydrobromide reactivity

An In-depth Technical Guide to the Theoretical Reactivity of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Foreword: A Molecule of Versatility and Nuance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridyl scaffolds are of paramount importance. Among these, this compound (CAS: 2007919-27-7) emerges as a highly versatile and reactive building block.[1] Its utility stems from the benzylic-like bromide, a functional group primed for a variety of transformations. This guide eschews a conventional layout, instead opting for a narrative that logically unfolds the theoretical principles governing its reactivity. We will dissect the electronic and structural features of this molecule, explore its primary reaction pathways through the lens of computational chemistry, and provide field-tested protocols for its application. Our objective is to furnish researchers, scientists, and drug development professionals with a deep, mechanistic understanding that empowers rational experimental design.

The Electronic Architecture: Deconstructing Reactivity

The reactivity of this compound is not merely a function of its bromomethyl group; it is a finely tuned interplay of electronic effects across the entire molecule. Understanding these influences is critical to predicting its behavior.

-

The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. In the hydrobromide salt form, the pyridinium nitrogen is protonated, drastically amplifying its electron-withdrawing inductive effect. This effect is propagated through the ring to the 2-position, rendering the methylene carbon of the bromomethyl group significantly more electrophilic and thus more susceptible to nucleophilic attack.[2]

-

The Methoxy Group: Positioned at the 5-position, the methoxy group exerts a dual electronic influence. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more importantly, a strong electron-donating mesomeric effect (+M) through its lone pairs. This +M effect enriches the electron density of the pyridine ring, partially counteracting the electron-withdrawing nature of the nitrogen. This modulation is key to stabilizing intermediates and transition states.

-

The "Benzylic" Carbon: The methylene carbon bonded to the bromine atom is analogous to a benzylic position. This position is renowned for its heightened reactivity in substitution reactions.[3] This is because the adjacent aromatic ring can effectively stabilize either a partial positive charge in an S_N2 transition state or a full carbocation in an S_N1 intermediate through resonance.[3] The bromide ion is also an excellent leaving group, being the conjugate base of a strong acid (HBr), which further facilitates substitution reactions.[3]

Dominant Reaction Pathway: Nucleophilic Substitution

The most prevalent transformation involving this compound is nucleophilic substitution, where the bromide is displaced by a nucleophile.[4] This can proceed via two primary mechanisms, S_N1 and S_N2, with the operative pathway being dictated by the reaction conditions.[5]

The Bimolecular Pathway (S_N2)

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone) that can solvate the cation of the nucleophile's salt but do not solvate the nucleophile itself, thus preserving its reactivity.

From a theoretical standpoint, Density Functional Theory (DFT) calculations can model the transition state of this reaction. The calculations would reveal a pentacoordinate carbon center, showing the partial formation of the nucleophile-carbon bond and the partial cleavage of the carbon-bromine bond. The energy of this transition state determines the activation barrier and, consequently, the reaction rate.

The Unimolecular Pathway (S_N1)

The S_N1 mechanism proceeds in a stepwise fashion. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[5] This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles (which are often the solvent, e.g., methanol, water) and polar protic solvents that can stabilize both the leaving group anion and the carbocation intermediate.

The pyridine ring, especially when protonated, and the methoxy group play a crucial role in stabilizing the resulting carbocation through resonance. Computational modeling can calculate the stability of this carbocation intermediate. A lower energy for the carbocation corresponds to a lower activation energy for the first step, making the S_N1 pathway more favorable.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a robust starting point for reacting this compound with a generic nucleophile (e.g., an amine, thiol, or alcohol).

Materials:

-

This compound (1.0 eq)

-

Nucleophile (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N, NaH) (2.0 - 3.0 eq to neutralize the HBr salt and the generated HBr)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the base, and the anhydrous solvent.

-

Addition: Stir the suspension and add the nucleophile, either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C). The choice of temperature is causal; it must be high enough to overcome the activation energy but not so high as to cause decomposition.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This serves as a self-validating step to confirm the consumption of starting material.

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | S_N2 Favored | S_N1 Favored | Rationale |

| Nucleophile | Strong (e.g., RS⁻, CN⁻) | Weak (e.g., H₂O, ROH) | Strong nucleophiles actively participate in the rate-determining step. |

| Substrate | Methyl > 1° > 2° | 3° > 2° | Steric hindrance prevents backside attack in S_N2; carbocation stability is key for S_N1. |

| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (H₂O, EtOH) | Protic solvents can stabilize the carbocation and leaving group through H-bonding. |

| Leaving Group | Good (I⁻, Br⁻, TsO⁻) | Good (I⁻, Br⁻, TsO⁻) | A good leaving group is required for both mechanisms. |

Advanced Applications: Palladium-Catalyzed Cross-Coupling

While nucleophilic substitution is its primary mode of reactivity, the C-Br bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the bromomethyl compound with an organoboron species.[6]

Theoretical Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle is the theoretical framework for understanding this reaction.[7] It involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-limiting step. For benzylic halides, this step typically proceeds with inversion of stereochemistry.[6]

-